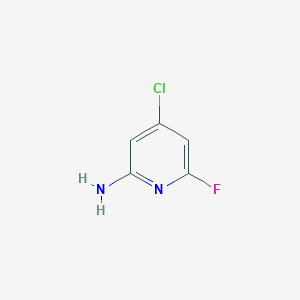

4-Chloro-6-fluoropyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

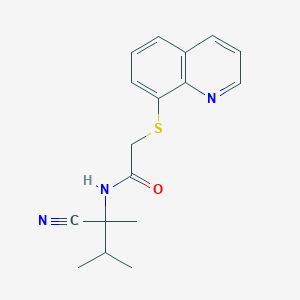

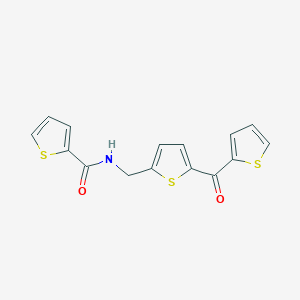

4-Chloro-6-fluoropyridin-2-amine is a chemical compound with the molecular formula C5H4ClFN2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves methods such as the Umemoto reaction and the Balts-Schiemann reaction . These methods are used to introduce fluorine atoms into the pyridine ring . The synthesis of amines can also involve S N 2 reactions of alkyl halides with ammonia or other amines .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with chlorine and fluorine substituents, and an amine group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its fluoropyridine structure. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Wissenschaftliche Forschungsanwendungen

Electrophilic Amination and Fluorine Atom Removal

The electrophilic amination of fluorophenols demonstrates the capability of 4-Chloro-6-fluoropyridin-2-amine to undergo transformations leading to the removal of the fluorine atom and the introduction of the chlorine atom. This process involves ipso amination, highlighting its utility in modifying aromatic compounds and enriching the diversity of amination products for further chemical synthesis and applications in drug development (Bombek et al., 2004).

Chemoselective Functionalization

The chemoselective functionalization of halogenated pyridines, including this compound, has been explored to selectively substitute halides under various conditions. Such reactions are pivotal for the development of new synthetic pathways, enabling the precise modification of complex molecules for potential use in pharmaceuticals and agrochemicals (Stroup et al., 2007).

Transition-Metal-Free Amination

A catalyst-free method for synthesizing 2-aminopyridine derivatives from fluoropyridines illustrates the potential of using this compound in environmentally benign and cost-effective synthetic processes. This approach benefits from high yield, chemoselectivity, and broad substrate adaptability, essential for the large-scale production of chemicals and pharmaceuticals (Li et al., 2018).

Novel Synthesis Pathways

Research into synthesizing amino-substituted pyridines from this compound reveals novel pathways involving amine and hydroxy substitutions. Such methodologies are crucial for the synthesis of intermediates and active pharmaceutical ingredients, showcasing the compound's versatility in contributing to diverse chemical syntheses and its role in facilitating new drug discoveries (Zhi-yuan, 2010).

Microwave-Assisted Selective Amination

The development of microwave-assisted amination techniques for this compound underscores the importance of advanced synthesis methods. These approaches enable rapid and selective functionalization, reducing reaction times and improving efficiency in synthesizing complex molecules for medicinal chemistry and material science applications (Koley et al., 2010).

Safety and Hazards

Zukünftige Richtungen

The future directions for the use of 4-Chloro-6-fluoropyridin-2-amine could involve its use in the synthesis of fluorinated pyridines for various applications, including potential imaging agents for biological applications . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Eigenschaften

IUPAC Name |

4-chloro-6-fluoropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFOUCNXULWALA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2838839.png)

![Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2838842.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione](/img/structure/B2838847.png)

![N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2838849.png)

![5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2838858.png)

![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)